5-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
5-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of imidazole, triazole, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through the nitration of imidazole using a mixture of nitric acid and sulfuric acid to yield 2-methyl-5-nitro-1H-imidazole.
Acetylation: The nitroimidazole derivative is then acetylated using acetic anhydride to form 2-methyl-5-nitro-1H-imidazol-1-yl acetate.
Triazole Formation:
Coupling Reaction: The final step involves coupling the acetylated imidazole derivative with the triazole ring and a carboxamide group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole or triazole derivatives.
Scientific Research Applications
5-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitroimidazole moiety is known to target microbial DNA, leading to the inhibition of DNA synthesis and cell death.
Pathways Involved: The compound may also interact with cellular enzymes and receptors, modulating various biochemical pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
5-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of both imidazole and triazole rings, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
5-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]-2-phenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O4/c1-9-17-7-12(23(26)27)21(9)8-11(24)18-15-13(14(16)25)19-22(20-15)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,16,25)(H,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKNUOVAKSATPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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